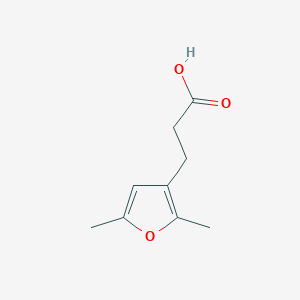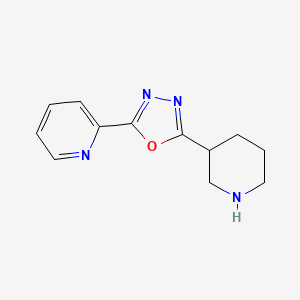
2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a piperidine ring, a pyridine ring, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. For instance, the reaction of 3-piperidinyl hydrazide with 2-pyridinecarboxylic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.
科学研究应用
2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-(Piperidin-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(Pyridin-3-yl)-1,3,4-oxadiazole: Lacks the piperidine ring, which may result in different chemical properties and reactivity.
5-(Pyridin-2-yl)-1,3,4-oxadiazole: Similar structure but without the piperidine ring, leading to variations in biological activity.
Uniqueness
The combination of these rings with the oxadiazole moiety enhances its ability to interact with different molecular targets, making it a versatile compound for research and development .
属性
分子式 |
C12H14N4O |
|---|---|
分子量 |
230.27 g/mol |
IUPAC 名称 |
2-piperidin-3-yl-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H14N4O/c1-2-7-14-10(5-1)12-16-15-11(17-12)9-4-3-6-13-8-9/h1-2,5,7,9,13H,3-4,6,8H2 |
InChI 键 |
FIHRARSHLFNGNU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)C2=NN=C(O2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



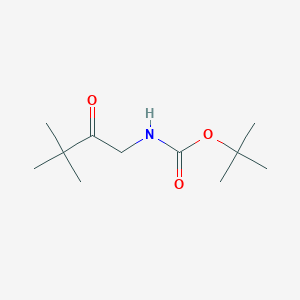

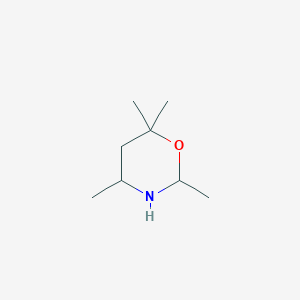
![3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol](/img/structure/B13069003.png)
![(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13069010.png)
![2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13069011.png)
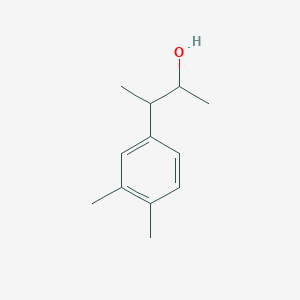


![1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13069041.png)
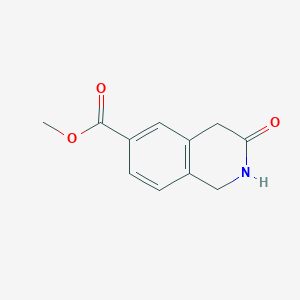
![ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B13069051.png)
